diethyl 2-methyl-3-oxoadipate
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Overview
Description
diethyl 2-methyl-3-oxoadipate is an organic compound with the molecular formula C11H18O5 and a molecular weight of 230.261 g/mol . . This compound is a diester of adipic acid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
diethyl 2-methyl-3-oxoadipate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by the deprotonation of diethyl malonate with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as methyl iodide, to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of diethyl 2-methyl-3-oxohexanedioate typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is carried out under controlled temperature and pressure, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
diethyl 2-methyl-3-oxoadipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
diethyl 2-methyl-3-oxoadipate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-methyl-3-oxohexanedioate involves its interaction with specific enzymes and molecular targets. For example, the compound can be reduced by diethyl 2-methyl-3-oxosuccinate reductase, an enzyme that catalyzes the conversion of the keto group to a hydroxyl group using NADPH as a cofactor . This reaction is essential in various metabolic pathways and biochemical processes.
Comparison with Similar Compounds
diethyl 2-methyl-3-oxoadipate can be compared with other similar compounds, such as:
Diethyl malonate: A diester of malonic acid, used in similar alkylation reactions.
Diethyl oxalate: A diester of oxalic acid, used in the synthesis of various organic compounds.
Diethyl 2-methyl-3-oxosuccinate: A similar compound with a slightly different structure, used in the synthesis of hydroxy derivatives.
The uniqueness of diethyl 2-methyl-3-oxohexanedioate lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
759-68-2 |
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Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
diethyl 2-methyl-3-oxohexanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(12)8(3)11(14)16-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
KORYLZDUZAYPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C(C)C(=O)OCC |
Origin of Product |
United States |
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